Chemical structure and molecular properties of 4-Aminonaphthalen-1-yl acetate
Chemical structure and molecular properties of 4-Aminonaphthalen-1-yl acetate
This guide details the chemical structure, synthesis, and molecular properties of 4-Aminonaphthalen-1-yl acetate (also known as 4-amino-1-naphthyl acetate). This compound acts as a specialized fluorogenic and chromogenic substrate, primarily utilized in enzyme kinetics to probe esterase activity and in histochemical staining where high spatial resolution is required.
[1][2]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9][10]
4-Aminonaphthalen-1-yl acetate is a bifunctional naphthalene derivative characterized by an unstable primary amine at position 4 and an acetate ester at position 1. It serves as a "masked" precursor to 4-amino-1-naphthol , a highly reactive intermediate.
Core Data Table
| Property | Specification |
| IUPAC Name | 4-Aminonaphthalen-1-yl acetate |
| Common Synonyms | 4-Amino-1-naphthyl acetate; Acetic acid 4-amino-1-naphthyl ester |
| CAS Number | 858186-27-3 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Physical Form | Off-white to grey crystalline solid (darkens upon oxidation) |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water |
| pKa (Calculated) | ~4.2 (Amine conjugate acid), ~9.5 (Phenol product) |
| Storage | -20°C, Desiccated, Protected from light (Argon atmosphere recommended) |
Structural Analysis
The molecule consists of a naphthalene core with push-pull electronic characteristics. The electron-donating amino group (-NH₂) at C4 increases the electron density of the ring, making it susceptible to oxidation. The electron-withdrawing acetate group (-OCOCH₃) at C1 stabilizes the molecule relative to its hydrolysis product, 4-amino-1-naphthol.
Synthesis Strategy
Direct acetylation of 4-amino-1-naphthol is chemically non-viable for high yields because the amine nitrogen is more nucleophilic than the phenolic oxygen, leading to N-acetylation (forming 4-acetamido-1-naphthol) rather than the desired O-acetyl ester.
Therefore, the authoritative synthetic route utilizes a Protection-Deprotection strategy or a Nitro-Reduction pathway. The Nitro-Reduction pathway is preferred for its specificity.
Protocol: Nitro-Reduction Pathway
Phase 1: Precursor Synthesis (4-Nitro-1-naphthyl acetate)
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Reagents: 4-Nitro-1-naphthol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (catalytic), Dichloromethane (DCM).
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Procedure: Dissolve 4-nitro-1-naphthol in DCM. Add acetic anhydride and pyridine. Stir at room temperature for 4 hours.
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Workup: Wash with 0.1 M HCl (to remove pyridine), then saturated NaHCO₃. Dry over MgSO₄ and concentrate.
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Result: 4-Nitro-1-naphthyl acetate (Stable yellow solid).
Phase 2: Selective Reduction
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Reagents: 4-Nitro-1-naphthyl acetate, 10% Pd/C, Ethyl Acetate (EtOAc).
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Procedure:
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Dissolve the nitro-ester in EtOAc (avoid alcohols if transesterification is a risk, though EtOH is often acceptable).
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Purge with Nitrogen. Add Pd/C catalyst (10 wt%).
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Stir under Hydrogen atmosphere (1 atm balloon) for 2–4 hours. Critical: Monitor by TLC. Over-reduction or hydrolysis can occur if reaction time is prolonged.
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-
Isolation: Filter through Celite under an inert atmosphere (Nitrogen/Argon). Evaporate solvent in vacuo at low temperature (<30°C).
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Stabilization: The free amine is unstable. It is often immediately converted to the Hydrochloride salt (using HCl in Dioxane) or used directly in assays.
Synthesis Pathway Diagram[8]
Figure 1: Selective synthesis pathway avoiding N-acetylation by reducing the nitro group after ester formation.
Mechanism of Action: Esterase Assay
4-Aminonaphthalen-1-yl acetate is a "pro-fluorophore" and "pro-chromophore." It is non-fluorescent (or weakly fluorescent) due to the quenching effect of the acetate group.
The Hydrolysis Cascade
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Enzymatic Cleavage: Esterases (e.g., Acetylcholinesterase, Carboxylesterase) attack the carbonyl carbon of the acetate group.
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Release: The reaction releases Acetate and 4-Amino-1-naphthol .
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Signal Generation (Two Modes):
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Fluorescence: 4-Amino-1-naphthol is highly fluorescent (Excitation ~350 nm, Emission ~450 nm).
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Chromogenic Coupling (Histochemistry): In the presence of a diazonium salt (e.g., Fast Blue B or Fast Red TR), the 4-amino-1-naphthol couples instantly to form an insoluble, brightly colored azo dye precipitate. This localizes the enzyme activity in tissue sections.
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Reaction Mechanism Diagram
Figure 2: Hydrolysis mechanism showing the bifurcation into fluorescent or chromogenic detection.
Experimental Protocols
A. Spectrofluorometric Esterase Assay
Use this protocol for kinetic characterization of purified esterases.
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Stock Solution: Prepare a 10 mM stock of 4-Aminonaphthalen-1-yl acetate in anhydrous DMSO. Note: Prepare fresh. The solution turns dark brown upon oxidation.
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Buffer: 50 mM Phosphate Buffer, pH 7.4.
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Procedure:
-
Dilute stock to 100 µM in Buffer (1% DMSO final).
-
Add 190 µL of substrate solution to a 96-well black plate.
-
Initiate reaction with 10 µL of enzyme solution.
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Monitor: Excitation: 340 nm | Emission: 450 nm.
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Control: Run a "No Enzyme" blank to subtract spontaneous hydrolysis rates.
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B. Histochemical Staining (Tissue Sections)
Use this protocol for localizing esterase activity in cryosections.
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Fixation: Fix cryosections in cold acetone (-20°C) for 5 minutes. Air dry.
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Incubation Solution:
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Phosphate Buffer (0.1 M, pH 7.4): 10 mL
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4-Aminonaphthalen-1-yl acetate (dissolved in 0.5 mL Acetone): 2 mg
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Fast Blue B Salt (Diazonium salt): 5 mg
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-
Staining: Incubate sections at 37°C for 15–30 minutes.
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Result: Sites of esterase activity appear as dark blue/purple precipitates.
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Mounting: Rinse in water and mount with aqueous mounting medium (glycerol gelatin). Do not use organic solvents (xylene) as the dye may leach.
Stability & Handling (Critical Safety)
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Oxidation Sensitivity: The free amine at position 4 renders the molecule highly sensitive to air oxidation. The compound will degrade from off-white to black over time.
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Mitigation: Store the solid under Argon/Nitrogen.
-
-
Self-Hydrolysis: In aqueous solution, the ester bond is labile, particularly at pH > 8.0. Always prepare working solutions immediately before use.
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Toxicity: Naphthylamines are potential carcinogens.[1] While 1-naphthylamine is less potent than 2-naphthylamine, all derivatives should be handled with extreme caution inside a fume hood using nitrile gloves.
References
-
PubChem. (n.d.).[2][3] 4-Aminonaphthalen-1-yl acetate (Compound).[4][5] National Library of Medicine. Retrieved February 3, 2026, from [Link]
- Burstone, M. S. (1958). The relationship between fixation and techniques for the histochemical localization of hydrolytic enzymes. Journal of Histochemistry & Cytochemistry. (Foundational reference for naphthol-ester histochemistry).
Sources
- 1. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Naphthalenol, 1-amino-, hydrochloride | C10H10ClNO | CID 14534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-1-naphthol hydrochloride | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-aminonaphthalen-1-yl acetate 95% | CAS: 858186-27-3 | AChemBlock [achemblock.com]
- 5. 4-Aminonaphthalen-1-yl acetate - Lead Sciences [lead-sciences.com]
